(6-Methoxypyridin-3-yl)methanamine hydrochloride
Overview
Description
“(6-Methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 857220-13-4 . Its IUPAC name is (6-methoxy-3-pyridinyl)methanamine hydrochloride . The compound has a molecular weight of 174.63 and is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 138.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass is 138.079312947 g/mol , and its monoisotopic mass is also 138.079312947 g/mol . The topological polar surface area of the compound is 48.1 Ų .Scientific Research Applications
Application in Bone Turnover and Osteoporosis Treatment
(Hutchinson et al., 2003) identified a compound related to (6-Methoxypyridin-3-yl)methanamine as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. This compound demonstrated efficacy in in vivo models of bone turnover.
Structural and Hydrogen Bonding Studies
(Böck et al., 2021) studied the structural characterization of compounds including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, focusing on their molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns.
Antimicrobial Applications
(Thomas et al., 2010) synthesized derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, which demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs.
Liquid Crystalline Behavior and Photophysical Properties
(Ahipa et al., 2014) explored the synthesis of a series of luminescent compounds containing 6-methoxypyridin-4-yl, analyzing their liquid crystalline behavior and photophysical properties for potential applications in materials science.
Application in Lycopodium Alkaloid Synthesis
(Bisai & Sarpong, 2010) utilized a methoxypyridine in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its application in complex organic synthesis.
Use in Non-Heme Diiron(III) Complexes
(Sankaralingam & Palaniandavar, 2014) studied complexes involving N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, examining their potential as functional models for methane monooxygenases and their role in hydroxylation of alkanes.
Safety And Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
(6-methoxypyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDBJCNQZRACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)methanamine hydrochloride | |
CAS RN |
169045-12-9 | |
Record name | 3-Pyridinemethanamine, 6-methoxy-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169045-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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